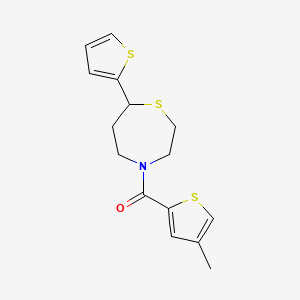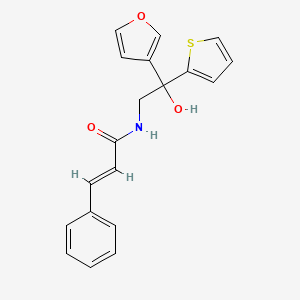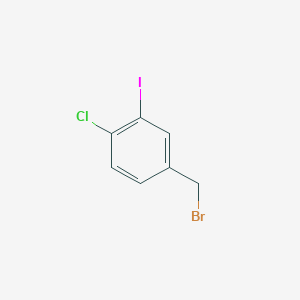![molecular formula C13H16BrNO2 B2847576 1-[(2-bromophenyl)methyl]piperidine-3-carboxylic Acid CAS No. 896046-49-4](/img/structure/B2847576.png)
1-[(2-bromophenyl)methyl]piperidine-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Bromophenyl)methyl]piperidine-3-carboxylic acid (BPPCA) is a small molecule that has been used in a variety of scientific research applications. It is a derivative of the piperidine family, which is composed of several heterocyclic compounds that have a five-membered ring. BPPCA has been used in a range of applications, including as a starting material in organic synthesis, as a reagent in biochemical assays, and as a tool in biophysical studies.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Configurations The structural and stereochemical configurations of similar compounds have been elucidated through X-ray diffraction, demonstrating the importance of their geometric arrangements in the synthesis of complex molecules with specific activities, such as antihistaminic properties. This underlines the critical role of structural configuration in the development of pharmaceuticals (Peeters, Blaton, & Ranter, 1994).
Anticancer Potential Sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents have been explored. The findings indicate certain derivatives show promising anticancer activity, highlighting the compound's potential in cancer treatment research (Rehman et al., 2018).
Aurora Kinase Inhibition for Cancer Therapy Compounds derived from 1-[(2-bromophenyl)methyl]piperidine-3-carboxylic acid have been investigated for their ability to inhibit Aurora A kinase, suggesting a possible therapeutic application in treating cancer. The structural features of these compounds are critical for their potency and selectivity towards the target enzyme (ロバート ヘンリー,ジェームズ, 2006).
Spiro[indole-3,4′-piperidin]-2-one Synthesis The synthesis of spiro[indole-3,4′-piperidin]-2-one systems from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline showcases the compound's utility in generating complex heterocyclic structures, valuable in various fields of chemistry and pharmacology (Freund & Mederski, 2000).
Biological Agent Development The compound's derivatives have been synthesized and evaluated as potent biological agents, indicating its broad utility in developing new therapeutic agents with specific biological activities (Megha et al., 2023).
Mecanismo De Acción
Target of Action
It’s structurally similar to ®-(-)-3-piperidinecarboxylic acid, which is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is a major inhibitory neurotransmitter in the central nervous system, and its uptake inhibitors can increase the concentration of GABA in the synaptic cleft, leading to enhanced inhibitory neurotransmission.
Mode of Action
If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it may inhibit the reuptake of GABA, thereby increasing its concentration in the synaptic cleft and enhancing inhibitory neurotransmission .
Biochemical Pathways
If it acts as a GABA reuptake inhibitor, it could potentially influence the GABAergic neurotransmission pathway .
Result of Action
If it acts as a GABA reuptake inhibitor, it could potentially enhance inhibitory neurotransmission, which could have various effects depending on the specific neural circuits involved .
Direcciones Futuras
Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of new synthesis methods and the discovery of new therapeutic applications are likely areas of future research.
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-6-2-1-4-10(12)8-15-7-3-5-11(9-15)13(16)17/h1-2,4,6,11H,3,5,7-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDHDKAPYGTBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2847494.png)
![N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2847496.png)
![5-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2847497.png)
![3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2847499.png)
![Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2847503.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone](/img/structure/B2847504.png)
![2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2847507.png)
![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2847510.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2847512.png)

![5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid](/img/structure/B2847515.png)
